molecular formula C8H19N B044039 tert-Octylamine CAS No. 107-45-9

tert-Octylamine

Cat. No. B044039
CAS RN: 107-45-9
M. Wt: 129.24 g/mol
InChI Key: QIJIUJYANDSEKG-UHFFFAOYSA-N
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Patent
US04904815

Procedure details

2.0 Parts of 5-(3-t-butyl-2-hydroxy-5-methyl-phenyl)-5-methylhexanoic acid and 2.0 parts thionyl chloride in 25 parts of toluene were stored for 2 hours at room temperature. The toluene and other volatiles were then stripped off at room temperature and 16 mb pressure. To the residue was then added 10 parts of 1,1,3,3-tetramethyl-butylamine and this mixture heated for 3 hours on a steam-bath. After diluting the reaction mixture with ether, the ether solution was washed successively with dilute hydrochloric acid, water, dilute sodium hydroxide, and water. Evaporation of the ether and crystallisation from 60°-80° C. petroleum-ether gave 5-(3-t-butyl-2-hydroxy-5-methylphenyl)-5-methyl-hexanoic acid amide of 1,1,3,3-tetramethylbutylamine m.p. 110°-2° C. with the following percentage composition by weight.
Name
5-(3-t-butyl-2-hydroxy-5-methyl-phenyl)-5-methylhexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6]([OH:21])=[C:7]([C:12]([CH3:20])([CH3:19])[CH2:13][CH2:14][CH2:15][C:16](O)=[O:17])[CH:8]=[C:9]([CH3:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].S(Cl)(Cl)=O.C1(C)C=CC=CC=1.[CH3:33][C:34]([NH2:41])([CH3:40])[CH2:35][C:36]([CH3:39])([CH3:38])[CH3:37]>CCOCC>[C:1]([C:5]1[C:6]([OH:21])=[C:7]([C:12]([CH3:20])([CH3:19])[CH2:13][CH2:14][CH2:15][C:16]([NH2:41])=[O:17])[CH:8]=[C:9]([CH3:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:33][C:34]([NH2:41])([CH3:40])[CH2:35][C:36]([CH3:39])([CH3:38])[CH3:37]

Inputs

Step One
Name
5-(3-t-butyl-2-hydroxy-5-methyl-phenyl)-5-methylhexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C=1C(=C(C=C(C1)C)C(CCCC(=O)O)(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)(C)C)(C)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were then stripped off at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
this mixture heated for 3 hours on a steam-bath
Duration
3 h
WASH
Type
WASH
Details
the ether solution was washed successively with dilute hydrochloric acid, water, dilute sodium hydroxide, and water
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether and crystallisation from 60°-80° C. petroleum-ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=C(C=C(C1)C)C(CCCC(=O)N)(C)C)O
Name
Type
product
Smiles
CC(CC(C)(C)C)(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.